Cas no 166328-09-2 (potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide)

Potassium [3,5-bis(trifluoromethyl)phenyl]trifluoroborate is an organoboron reagent widely used in cross-coupling reactions, particularly in Suzuki-Miyaura couplings. Its key advantages include enhanced stability compared to boronic acids, reducing protodeboronation and improving handling under ambient conditions. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the boron center, facilitating transmetalation in catalytic cycles. This compound is particularly valuable for synthesizing sterically hindered biaryl systems due to its robust reactivity profile. It is also moisture-stable, simplifying storage and operational procedures. The potassium salt form ensures good solubility in polar organic solvents, making it a versatile choice for synthetic applications in pharmaceuticals and agrochemicals.
potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide structure
166328-09-2 structure
Product Name:potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide
CAS No:166328-09-2
MF:C8H3BF9K
MW:320.004354715347
MDL:MFCD03701625
CID:110747
PubChem ID:24874749
Update Time:2025-05-23

potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide Chemical and Physical Properties

Names and Identifiers

    • Borate(1-),[3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
    • Potassium 3,5-Bis(Trifluoromethyl)Phenyltrifluoroborate
    • Potassium 3,5-bis(trifluoromethyl)phenytrifluoroborate
    • Potassium [3,5-bis(trifluoromethyl)phenyl]trifluoroborate
    • Potassium 3,5-bistrifluoromethylphenyltrifluoroborate
    • potassium,[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide
    • A-3955
    • PC1769
    • Potassium (3,5-bis(trifluoromethyl)
    • POTASSIUM 3,5-BIS(TRIFLUOROMETHYL)PHENY&
    • Potassium [3,5-bis(trifluoromethyl)pheny]trifluoroborate
    • Potassium[3,5-bis(trifluoromethyl)phenyl]trifluoroborate96%
    • Potassium [3,5-bis(trifluoromethyl)phenyl]trifluoroborate 96%
    • Potassium (3,5-bis(trifluoromethyl)phenyl)trifluoroborate
    • AK308801
    • POTASSIUM 3, 5-BIS(TRIFLUOROMETHYL)PHENYLTRIFLUOROBORATE
    • PubChem11421
    • C8H3BCF9K
    • AMTB724
    • AB15795
    • A810718
    • potassium [3,5-bis(trifluoromethyl)phenyl]trifluoro
    • potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide
    • DTXSID80635435
    • Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-)
    • potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide
    • Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)-
    • MFCD03701625
    • potassium [3,5-bis(trifluoromethyl)phenyl]-tris(fluoranyl)boranuide
    • 166328-09-2
    • AKOS015910140
    • C8H3BF9K
    • CS-W012006
    • WCHMTVMZBOZGCS-UHFFFAOYSA-N
    • potassium [3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide
    • AS-2694
    • N12009
    • potassium [3,5-bis(trifluoromethyl)phenyl]trifluoroboranuide
    • Potassium [3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide
    • DB-335446
    • Potassium 3,5-bistrifluoromethylphenyl trifluoroborate
    • MDL: MFCD03701625
    • Inchi: 1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1
    • InChI Key: WCHMTVMZBOZGCS-UHFFFAOYSA-N
    • SMILES: [K+].F[B-](C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(F)F

Computed Properties

  • Exact Mass: 319.98200
  • Monoisotopic Mass: 319.982
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 272
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: solid
  • Density: Not available
  • Melting Point: >300℃
  • Boiling Point: Not available
  • Flash Point: Not available
  • PSA: 0.00000
  • LogP: 3.77860
  • Solubility: Not determined
  • Vapor Pressure: Not available

potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36
  • Risk Phrases:R36/37/38
  • Storage Condition:Store at room temperature

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potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:166328-09-2)potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide
Order Number:A810718
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:53
Price ($):304.0
Email:sales@amadischem.com

Additional information on potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide

Introduction to Potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-borane

Compound with the CAS number 166328-09-2, specifically known as Potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-borane, represents a significant advancement in the field of organoboron chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains, particularly in pharmaceutical research and materials science. The presence of multiple trifluoromethyl groups in its molecular structure imparts exceptional stability and reactivity, making it a valuable candidate for synthetic chemistry and industrial applications.

The chemical structure of this compound features a potassium cation paired with a complex boron-containing anion. The anion, [3,5-bis(trifluoromethyl)phenyl]-trifluoro-borane, is characterized by its highly electronegative fluorine atoms, which contribute to the overall electron-withdrawing nature of the molecule. This feature is particularly useful in controlling reaction pathways and enhancing selectivity in organic synthesis. Recent studies have highlighted the compound's role as an effective catalyst in cross-coupling reactions, where it demonstrates superior performance compared to traditional catalysts due to its enhanced stability and lower toxicity profile.

In the realm of pharmaceutical research, Potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-borane has shown promise as a building block for the synthesis of novel therapeutic agents. The trifluoromethyl group is a well-documented pharmacophore that can influence metabolic stability, lipophilicity, and binding affinity of drug molecules. Researchers have leveraged this compound to develop new inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in creating potent antiviral agents by facilitating the synthesis of fluorinated analogs known to exhibit improved pharmacokinetic properties. The ability to introduce such functional groups with high precision makes this compound an indispensable tool in medicinal chemistry.

The compound's application extends beyond pharmaceuticals into materials science, where its unique electronic properties are exploited for the development of advanced materials. The trifluoromethyl groups contribute to the formation of strong intermolecular interactions, enhancing the material's thermal stability and chemical resistance. This has led to its use in creating high-performance polymers and coatings that require robustness under extreme conditions. Additionally, the boron center provides a versatile handle for further functionalization, allowing chemists to tailor materials with specific properties such as conductivity or luminescence. These attributes make it a valuable component in the design of next-generation electronic devices and optoelectronic materials.

Recent advancements in synthetic methodologies have further expanded the utility of Potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-borane. Techniques such as flow chemistry have enabled more efficient and scalable production processes for this compound, reducing costs and improving accessibility for researchers worldwide. Moreover, green chemistry principles have been integrated into its synthesis, minimizing waste and hazardous byproducts. These innovations align with global efforts to promote sustainable chemical practices while maintaining high standards of purity and performance.

The compound's reactivity also makes it an attractive candidate for exploring new synthetic pathways. For example, it has been employed in the development of novel boronic acids and esters through metal-catalyzed reactions. These intermediates are crucial for constructing complex organic molecules, including natural products and drug candidates. The ability to generate these intermediates with high yields and selectivity underscores the importance of this compound in modern synthetic organic chemistry. As research continues to uncover new applications, its role is expected to grow even further.

In conclusion, Potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-borane (CAS no 166328-09-2) stands as a testament to the ingenuity of organoboron chemistry. Its unique structural features and versatile reactivity make it indispensable in pharmaceuticals, materials science, and beyond. As scientists continue to explore its potential, we can anticipate even more groundbreaking applications that will shape the future of chemical research and innovation.

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Amadis Chemical Company Limited
(CAS:166328-09-2)potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoro-boranuide
A810718
Purity:99%
Quantity:100g
Price ($):304.0
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